molecular formula C14H14Cl2N2O3 B2990621 1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione CAS No. 32809-12-4

1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione

Cat. No. B2990621
CAS RN: 32809-12-4
M. Wt: 329.18
InChI Key: RGIPJBFUQNKTGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione (DMPP) is a synthetic compound that has been studied for its potential applications in medical, chemical, and biological research. DMPP has a wide range of biochemical and physiological effects, and has been used in various lab experiments.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Spectroscopic Characterization : A study on the synthesis and characterization of Co(III) complexes with morpholine and pyrrolidine, highlighting their structural properties through X-ray diffraction analysis (Amirnasr et al., 2001).

  • Nucleophilic Substitution to Form Bisamides : Research demonstrating the nucleophilic substitution of a dichloro compound by pyrrolidine and morpholine, leading to deeply colored bisamides, underlining its potential in the development of new compounds (Junek et al., 1982).

Photoluminescent Applications

  • Photoluminescent Polymers : A study on the synthesis of π-conjugated polymers containing pyrrolidine-2,5-dione units, showcasing their potential in electronic applications due to their strong photoluminescence (Beyerlein & Tieke, 2000).

Chemical Reactions and Properties

  • Ring Opening Reaction Studies : Investigation of the ring opening reaction of a compound with pyrrolidine, revealing insights into the formation of different chemical structures (Šafár̆ et al., 2000).

  • Soluble Polar Diketo-Pyrrolo-Pyrroles : Exploration of the absorption and fluorescence spectra of derivatives of pyrrolidine-2,5-dione, highlighting their fluorescence in polycrystalline solid-state across a wide range in the visible and near-infrared region (Lun̆ák et al., 2011).

Medicinal Chemistry Applications

  • Antibacterial Agent Synthesis : The synthesis of derivatives of pyrrolidine-2,5-dione with potential antibacterial efficacy against various bacteria, signifying its relevance in medicinal chemistry (Sheikh et al., 2009).

  • Anticonvulsant and Antinociceptive Properties : A study focused on the design and synthesis of hybrid compounds containing pyrrolidine-2,5-dione and thiophene rings, evaluating their potential as anticonvulsant and antinociceptive agents (Góra et al., 2020).

Crystal Structure Analysis

  • Crystal Structure of Novel Compounds : Analysis of the crystal structures of new compounds containing morpholine and pyrrolidine moieties, offering insights into their molecular interactions (Kaynak et al., 2013).

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O3/c15-9-5-10(16)7-11(6-9)18-13(19)8-12(14(18)20)17-1-3-21-4-2-17/h5-7,12H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIPJBFUQNKTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione
Reactant of Route 3
1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione
Reactant of Route 4
1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione
Reactant of Route 5
1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
1-(3,5-Dichlorophenyl)-3-(4-morpholinyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.